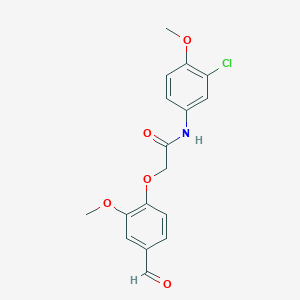

N-(3-chloro-4-methoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide, also known as CF3, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. CF3 is a synthetic compound that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively.

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

Research on chloroacetamide herbicides, such as acetochlor and alachlor, has explored their metabolism in human and rat liver microsomes. This study highlights the metabolic activation pathways that lead to carcinogenic products, emphasizing the role of specific cytochrome P450 isoforms in these processes (Coleman et al., 2000).

Green Synthesis of N-(3-Amino-4-methoxyphenyl)acetamide

A novel Pd/C catalyst was developed for the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide, an intermediate for azo disperse dyes. This process represents a greener synthesis route with high selectivity and stability (Zhang Qun-feng, 2008).

Soil Reception and Activity of Acetochlor, Alachlor, and Metolachlor

This study evaluated how wheat straw and irrigation affect the soil reception and herbicidal activity of chloroacetamide herbicides. It provides insights into agricultural applications and environmental interactions of such compounds (Banks & Robinson, 1986).

Chemoselective Acetylation of 2-Aminophenol

Research on the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide was conducted using immobilized lipase, highlighting a synthetic pathway for antimalarial drug intermediates (Magadum & Yadav, 2018).

Anticancer, Anti-Inflammatory, and Analgesic Activities of Acetamide Derivatives

A study on the synthesis and pharmacological assessment of novel acetamide derivatives showed potential anticancer, anti-inflammatory, and analgesic agents, demonstrating the diverse biological activities of chloroacetamide derivatives (Rani et al., 2014).

properties

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO5/c1-22-14-6-4-12(8-13(14)18)19-17(21)10-24-15-5-3-11(9-20)7-16(15)23-2/h3-9H,10H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICXPATROUSZUDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=O)OC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-4-methoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate](/img/structure/B2830387.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2830388.png)

![Ethyl (5-(ethylcarbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2830389.png)

![1-[3-[(1S)-1-Hydroxyethyl]azetidin-1-yl]prop-2-en-1-one](/img/structure/B2830390.png)

![2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B2830397.png)